2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
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Overview
Description
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
It’s known that isoindoline derivatives, which include 2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione, have been found to interact with various receptors .
Mode of Action
Isoindoline derivatives are known to bind with high affinity to multiple receptors , which suggests that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that isoindoline derivatives have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may affect multiple biochemical pathways.
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline derivatives have been found to have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may have a range of molecular and cellular effects.
Action Environment
It’s known that the synthesis of isoindoline derivatives follows green chemistry principles , suggesting that the synthesis of 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-diones often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve solventless reactions, simple heating, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., SiO2-tpy-Nb) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 2-(2-(3,4-dihydroxyphenyl)ethyl)isoindoline-1,3-dione
- 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHSFGWIMQQPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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